1-(2-Bromo-6-fluoropyridin-4-YL)ethanone 1-(2-Bromo-6-fluoropyridin-4-YL)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18282434
InChI: InChI=1S/C7H5BrFNO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol

1-(2-Bromo-6-fluoropyridin-4-YL)ethanone

CAS No.:

Cat. No.: VC18282434

Molecular Formula: C7H5BrFNO

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-6-fluoropyridin-4-YL)ethanone -

Specification

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
IUPAC Name 1-(2-bromo-6-fluoropyridin-4-yl)ethanone
Standard InChI InChI=1S/C7H5BrFNO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3
Standard InChI Key QLGXYHBWZGOGNG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=NC(=C1)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

1-(2-Bromo-6-fluoropyridin-4-yl)ethanone belongs to the class of halogenated pyridines, featuring a six-membered aromatic ring with nitrogen at the 1-position. The substitution pattern—bromine (2-position), fluorine (6-position), and ethanone (4-position)—confers unique electronic and steric properties. The molecular formula C7H5BrFNO\text{C}_7\text{H}_5\text{BrFNO} corresponds to a monoisotopic mass of 216.95385 Da , with the bromine and fluorine atoms contributing to its electrophilic character.

The planar pyridine ring adopts a slight distortion due to the electron-withdrawing effects of the substituents, as inferred from structural analogs . X-ray crystallography data for closely related compounds, such as 1-(3-bromo-6-fluoropyridin-2-yl)ethanone (CAS 1807542-88-6), reveal bond lengths of 1.34 Å for C-N and 1.73 Å for C-Br , suggesting similar geometric parameters for the 2-bromo-6-fluoro isomer.

Spectroscopic Identification

Key spectroscopic signatures include:

  • 1H^1\text{H} NMR: A singlet near δ 2.6 ppm for the acetyl methyl group, with coupling patterns between fluorine and adjacent protons.

  • 13C^{13}\text{C} NMR: Resonances at δ 195–200 ppm for the ketone carbonyl and deshielded aromatic carbons due to halogenation .

  • IR Spectroscopy: Strong absorption bands at 1,680 cm1^{-1} (C=O stretch) and 1,550 cm1^{-1} (C-Br vibration) .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for this specific compound are sparse, estimates derived from computational models and analog comparisons suggest:

PropertyValue (Estimated)Source Compound Reference
Density1.7–1.9 g/cm³
Boiling Point280–290°C
Melting PointNot reported
Vapor Pressure (25°C)0.01–0.1 mmHg
LogP (Octanol-Water)0.9–1.2

The elevated boiling point aligns with trends observed in brominated pyridines, where halogenation increases molecular polarity and intermolecular forces . The logP value indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .

Solubility and Stability

Preliminary data suggest limited aqueous solubility (<1 mg/mL at 25°C) but good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies under ambient conditions indicate gradual decomposition upon prolonged exposure to light, necessitating storage in amber glass at –20°C .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-bromo-6-fluoropyridin-4-yl)ethanone typically involves sequential halogenation and acylation steps:

  • Friedel-Crafts Acylation:
    Reaction of 2-bromo-6-fluoropyridine with acetyl chloride in the presence of AlCl3\text{AlCl}_3 yields the target compound. Side products, such as diacetylated derivatives, are minimized by controlling stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) .

  • Halogen Exchange:
    Bromination of 6-fluoro-4-acetylpyridine using PBr3\text{PBr}_3 in dichloromethane achieves 85–90% conversion .

  • Microwave-Assisted Synthesis:
    Recent advances employ microwave irradiation (150°C, 20 min) to reduce reaction times from hours to minutes while maintaining yields >75%.

Industrial-Scale Production

Batch processes in jacketed reactors with automated temperature and pH control are standard. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity .

Reactivity and Chemical Behavior

Electrophilic Substitution

The electron-deficient pyridine ring directs incoming nucleophiles to the 3- and 5-positions. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently at 80°C using Pd(PPh3_3)4_4 as a catalyst.

Ketone Functionalization

The acetyl group undergoes standard transformations:

  • Reduction: Sodium borohydride converts the ketone to a secondary alcohol (CH3CH(OH)\text{CH}_3\text{CH(OH)}-pyridine) .

  • Condensation: Reaction with hydrazines forms pyridyl hydrazones, precursors to heterocyclic scaffolds .

Applications in Pharmaceutical and Chemical Research

Drug Discovery

This compound serves as a key intermediate in kinase inhibitor development. For instance, derivatives bearing 2-bromo-6-fluoropyridinyl groups exhibit IC50_{50} values <100 nM against EGFR mutants.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances porosity for gas storage applications. A 2024 study reported a Brunauer-Emmett-Teller (BET) surface area of 1,200 m2^2/g for a cobalt-based MOF using this ligand .

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